molecular formula C13H19NO3 B291323 N-(3,4-dimethoxyphenyl)pentanamide

N-(3,4-dimethoxyphenyl)pentanamide

Cat. No.: B291323
M. Wt: 237.29 g/mol
InChI Key: LKTACGFAIMHOTC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)pentanamide is a secondary amide characterized by a pentanamide chain linked to a 3,4-dimethoxyphenyl aromatic ring.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)pentanamide

InChI

InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-10-7-8-11(16-2)12(9-10)17-3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

LKTACGFAIMHOTC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

  • Structural Difference : Lacks the 3-methoxy group on the phenyl ring.
  • Physicochemical Impact: Reduced molecular weight (C₁₂H₁₇NO₂ vs. C₁₃H₁₉NO₃) and lower lipophilicity (logP ≈ 2.1 vs. ~2.8 for the 3,4-dimethoxy analog).
  • Biological Activity : Demonstrated potent anthelmintic activity against Haemonchus contortus (EC₅₀ = 0.07 µM), attributed to simplified molecular geometry enhancing bioavailability .
  • Synthesis : Derived from albendazole simplification, involving direct amidation under standard coupling conditions.

N-(3,4-Dimethoxyphenethyl)-2-Oxo-5-Phenylpentanamide

  • Structural Difference : Incorporates a phenethyl spacer between the dimethoxyphenyl group and the amide, with an α-keto moiety and a phenyl-substituted pentanamide chain.
  • Biological Activity : Acts as a phospholipase A₂ (PLA₂) inhibitor (IC₅₀ = 0.9 µM), where the α-keto group facilitates covalent binding to the enzyme’s active site .
  • Synthesis : Prepared via EDC/HOBt-mediated coupling, yielding 6% after chromatography, indicating challenges in steric hindrance .

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Pentanamide

  • Structural Difference : Replaces the direct phenyl-amide linkage with a 1,2,5-oxadiazole heterocycle.

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-Sulfamoylphenyl)Pentanamide

  • Structural Difference : Features a dioxoisoindolinyl group and a sulfamoylphenyl substituent.
  • Physicochemical Impact: Higher molecular weight (493.53 g/mol) and solubility in polar solvents due to sulfonamide and isoindolinone moieties .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups Bioactivity Highlights
N-(3,4-Dimethoxyphenyl)pentanamide C₁₃H₁₉NO₃ 249.30 ~2.8 3,4-Dimethoxyphenyl, pentanamide Unknown (structural analog data)
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 ~2.1 4-Methoxyphenyl, pentanamide Anthelmintic (EC₅₀ = 0.07 µM)
N-(3,4-Dimethoxyphenethyl)-2-oxo-5-phenylpentanamide C₂₁H₂₅NO₄ 355.43 ~3.5 α-Keto, phenethyl, phenylpentanamide PLA₂ inhibition (IC₅₀ = 0.9 µM)
N-[4-(3,4-Dimethoxyphenyl)-oxadiazol-3-yl]pentanamide C₁₅H₁₉N₃O₄ 305.33 ~3.0 Oxadiazole, dimethoxyphenyl Unknown (structural data only)

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Preparation Methods

Classical Amide Coupling with Carbodiimide Reagents

The most widely reported method involves activating pentanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). A representative procedure adapted from analogous syntheses proceeds as follows :

Reagents :

  • Pentanoic acid (1.0 equiv)

  • 3,4-Dimethoxyaniline (1.0 equiv)

  • EDCI (1.2 equiv)

  • DMAP (1.5 equiv)

  • DCM (10 mL/mmol)

Procedure :

  • Combine pentanoic acid, EDCI, and DMAP in DCM at 0°C under nitrogen.

  • Stir for 30 minutes to activate the carboxylic acid.

  • Add 3,4-dimethoxyaniline dropwise and warm to room temperature.

  • React for 12–24 hours, monitoring by TLC.

  • Quench with 1 M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (n-hexane/ethyl acetate gradient).

Key Data :

ParameterValueSource
Typical Yield65–78%
Reaction Time12–24 h
Purity (HPLC)≥95%

This method benefits from mild conditions but requires chromatographic purification, limiting scalability.

Schotten-Baumann Acylation

An alternative approach generates the acid chloride intermediate in situ, reacting it with 3,4-dimethoxyaniline under basic conditions :

Reagents :

  • Pentanoyl chloride (1.1 equiv)

  • 3,4-Dimethoxyaniline (1.0 equiv)

  • NaOH (2.0 equiv)

  • THF/H₂O (3:1 v/v)

Procedure :

  • Dissolve 3,4-dimethoxyaniline in THF and cool to 0°C.

  • Add NaOH solution (10% w/v) while stirring.

  • Slowly add pentanoyl chloride over 30 minutes.

  • Stir for 2 hours at 0°C, then warm to room temperature.

  • Extract with ethyl acetate, wash with brine, and crystallize from ethanol.

Key Data :

ParameterValueSource
Typical Yield70–85%
Reaction Time2–3 h
Purity (HPLC)≥98%

This method avoids coupling reagents but requires strict temperature control to minimize hydrolysis.

Continuous Flow Synthesis for Industrial Scaling

Patents describe transitioning batch processes to continuous flow systems to enhance reproducibility and throughput . A representative setup includes:

Reactor Configuration :

  • Microfluidic mixer (Teflon, 0.5 mm ID)

  • Residence time coil (10 mL volume)

  • Temperature control module (25–40°C)

Procedure :

  • Pump pentanoic acid (0.5 M in DCM) and EDCI/DMAP (1.2/1.5 equiv) through separate inlets.

  • Mix in a T-junction and activate for 2 minutes.

  • Introduce 3,4-dimethoxyaniline (0.5 M in DCM) at 1 mL/min.

  • Maintain residence time of 15 minutes.

  • Quench inline with 1 M HCl and separate phases using a membrane separator.

Key Data :

ParameterValueSource
Yield (Continuous)82–88%
Throughput1.2 kg/day
Solvent ConsumptionReduced by 40%

Flow synthesis minimizes side reactions and enables real-time monitoring, though initial equipment costs are higher.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
EDCI/DMAP Coupling65–7895Moderate$$$
Schotten-Baumann70–8598High$$
Continuous Flow82–8897Industrial$$$$

Critical Observations :

  • EDCI/DMAP : Optimal for lab-scale synthesis but generates stoichiometric urea byproducts .

  • Schotten-Baumann : Higher yields but requires hazardous acid chloride handling .

  • Continuous Flow : Superior for large-scale production but demands specialized equipment .

Novel Catalytic Approaches

Emerging methods employ heterogeneous catalysts to improve atom economy. For example, silica-supported sulfonic acid (SiO₂-SO₃H) catalyzes direct amidation between pentanoic acid and 3,4-dimethoxyaniline at 120°C :

Procedure :

  • Mix equimolar reactants with 5 wt% SiO₂-SO₃H in toluene.

  • Reflux under Dean-Stark trap for 6 hours.

  • Filter catalyst and concentrate.

Key Data :

ParameterValueSource
Yield75%
Catalyst Reuse5 cycles

This method eliminates coupling reagents but requires high temperatures, potentially degrading sensitive substrates.

Q & A

Basic: What are the common synthetic routes for N-(3,4-dimethoxyphenyl)pentanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pentanoyl chloride derivative with 3,4-dimethoxyaniline under basic conditions (e.g., sodium hydroxide or triethylamine). Key steps include:

  • Amide bond formation : Reacting 3,4-dimethoxyaniline with pentanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (e.g., 20% ethyl acetate/hexane) to isolate the product, as described for structurally similar amides in .
  • Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use molecular sieves to absorb moisture, improving yields up to 73% .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.8–3.9 ppm) and pentanamide chain resonances (e.g., methylene protons at δ 1.2–1.6 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₉NO₃: calculated 261.1365) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 255 nm) assesses purity (>98%) .

Advanced: How does the 3,4-dimethoxyphenyl group influence the compound’s bioactivity compared to analogs with single methoxy or halogen substituents?

Methodological Answer:

  • Receptor binding : The 3,4-dimethoxy motif enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), as seen in studies of similar compounds targeting kinases .
  • Comparative assays : Test against analogs (e.g., 4-methoxy or 4-chloro derivatives) in enzyme inhibition assays (IC₅₀ values). For example, dimethoxy-substituted amides show 10-fold higher potency than monomethoxy analogs in acetylcholinesterase inhibition .
  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate substituent effects with membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. For example, discrepancies in MIC values against S. aureus may arise from differences in inoculum size or growth media .
  • Structural verification : Confirm compound integrity via LC-MS and 2D-NMR (e.g., NOESY for stereochemistry) to rule out degradation or impurities .
  • Meta-analysis : Compare data across studies with matched experimental conditions, adjusting for factors like solvent (DMSO vs. water) .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets like enzymes or receptors?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) in real time .
  • Molecular docking : Use AutoDock Vina to model interactions between the dimethoxyphenyl group and hydrophobic pockets in targets (e.g., COX-2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

Advanced: How can researchers design derivatives to improve metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the pentanamide chain with a cyclopropane group (e.g., cyclopropanecarboxamide) to reduce oxidative metabolism, as demonstrated in oxadiazole derivatives .
  • Prodrug design : Introduce ester moieties at the methoxy groups to enhance solubility and slow hepatic clearance .
  • Metabolite identification : Use hepatic microsome assays (human/rat) with LC-MS/MS to identify vulnerable sites (e.g., demethylation at the 3-methoxy group) .

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